molecular formula C5H3Cl3N2 B1295412 2,4,5-Trichloro-6-methylpyrimidine CAS No. 6554-69-4

2,4,5-Trichloro-6-methylpyrimidine

Cat. No.: B1295412
CAS No.: 6554-69-4
M. Wt: 197.45 g/mol
InChI Key: IUFVGONBAUNAOT-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-6-methylpyrimidine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the ring structure. This compound is characterized by the presence of three chlorine atoms and one methyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trichloro-6-methylpyrimidine can be synthesized through various methods. One common method involves the chlorination of 6-methyluracil using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of barbituric acid as a starting material. The barbituric acid is chlorinated using phosphorus oxychloride in the presence of a deacidification agent. This method yields a high-purity product with a yield of up to 80% .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-6-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichloro-6-methylpyrimidine is unique due to the specific arrangement of chlorine atoms and the methyl group on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

2,4,5-trichloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFVGONBAUNAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282565
Record name 2,4,5-Trichloro-6-methylpyrimidine
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Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6554-69-4
Record name 2,4,5-Trichloro-6-methylpyrimidine
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Record name 2,4,5-Trichloro-6-methylpyrimidine
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Record name 6554-69-4
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Record name 2,4,5-Trichloro-6-methylpyrimidine
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Record name Pyrimidine, 2,4,5-trichloro-6-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What computational methods were used to study 2,4,5-trichloro-6-methylpyrimidine?

A1: The research utilized CNDO/2 calculations to study the fluorination of this compound. [, ] This suggests the researchers were interested in understanding the electronic structure and reactivity of this compound during the fluorination process.

  1. The Fluorination of this compound. Experimental Study and CNDO/2 Calculation.
  2. The fluorination of this compound; Experimental study and CNDO/2 calculation.

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